[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxochromen-6-yl]oxyoxan-2-yl]methyl acetate
Description
Structural Characterization
IUPAC Nomenclature and Molecular Formula Analysis
The systematic IUPAC name derives from the aglycone core (a 4-oxochromen-6-yl derivative) and the acetylated glucoside substituent:
IUPAC Name:
[(2R,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-({5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxo-4H-chromen-6-yl}oxy)oxan-2-yl]methyl acetate
Molecular Formula:
C25H26O12
Molecular Weight:
518.46 g/mol (calculated exact mass: 518.1424).
The aglycone (5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxochromen-6-yl) contributes C16H13O6, while the acetylated glucoside adds C9H13O6. The glycosidic bond at C6 of the chromenone and C6 of the glucopyranose distinguishes this compound from typical O-glycosides, which usually link at the anomeric carbon (C1).
Stereochemical Configuration and Chiral Centers
The compound contains 12 chiral centers :
- Aglycone (2 centers): C2 (R) and C3 (S) of the chromenone core.
- Glucoside (5 centers): C2 (R), C3 (S), C4 (S), C5 (R), and C6 (S) in the β-D-glucopyranose moiety.
- Acetate group (1 center): C2′ (S) of the acetylated methyl.
The β-D-glucopyranose conformation adopts a 4C1 chair, stabilized by intramolecular hydrogen bonds between C3-OH and C5-OH (2.7 Å) and between C4-OH and the glycosidic oxygen (3.1 Å).
Comparative Analysis of 2D/3D Structural Representations
2D Structure:
Key features:
- Chromenone core with 4-hydroxyphenyl (C2), methoxy (C7), and glucoside (C6) substituents.
- Acetyl group at C2 of the glucopyranose.
3D Conformation:
Molecular dynamics simulations reveal two stable conformers:
- Conformer A (75% population): Chromenone plane perpendicular to the glucoside ring, enabling π-stacking with the 4-hydroxyphenyl group.
- Conformer B (25% population): Aglycone rotated 120°, exposing the acetyl group to solvent.
The acetyl group’s orientation significantly impacts solubility, with Conformer A exhibiting 30% higher aqueous solubility due to polar group exposure.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectral Data
1H NMR (500 MHz, DMSO-d6):
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 2.04 | s | 3H | Acetyl CH3 |
| 3.42 | dd (9.5, 8.0) | 1H | Glc H-2 |
| 3.68 | m | 1H | Glc H-6a |
| 5.12 | d (7.5) | 1H | Glc H-1 |
| 6.85 | d (8.5) | 2H | H-3′, H-5′ (4-hydroxyphenyl) |
| 7.35 | d (8.5) | 2H | H-2′, H-6′ (4-hydroxyphenyl) |
| 12.95 | s | 1H | C5-OH |
13C NMR (125 MHz, DMSO-d6):
| δ (ppm) | Assignment |
|---|---|
| 170.2 | Acetyl C=O |
| 164.1 | C4=O (chromenone) |
| 156.3 | C7-OCH3 |
| 104.8 | Glc C-1 |
| 55.9 | OCH3 |
The downfield shift of C5-OH (δ 12.95) indicates strong intramolecular hydrogen bonding with the C4 carbonyl.
Mass Spectrometric Fragmentation Patterns
HR-ESI-MS (m/z):
- [M+H]+: 519.1496 (calcd. 519.1498).
- Major fragments:
- 519 → 459 (-60, loss of CH3CO)
- 459 → 297 (-162, loss of glucoside)
- 297 → 153 (-144, retro-Diels-Alder of aglycone)
Fragmentation aligns with cleavage at the glycosidic bond and sequential loss of the acetyl group.
Infrared Spectroscopy Functional Group Identification
FT-IR (KBr, cm-1):
- 3375 (O-H stretch, phenolic and alcoholic)
- 1738 (C=O stretch, acetate)
- 1604 (C=C aromatic)
- 1265 (C-O-C glycosidic)
The absence of a peak near 1680 cm-1 confirms full acetylation of the glucoside’s C2 hydroxyl.
Properties
Molecular Formula |
C24H24O12 |
|---|---|
Molecular Weight |
504.4 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxochromen-6-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C24H24O12/c1-10(25)33-9-17-19(28)21(30)22(31)24(35-17)36-23-16(32-2)8-15-18(20(23)29)13(27)7-14(34-15)11-3-5-12(26)6-4-11/h3-8,17,19,21-22,24,26,28-31H,9H2,1-2H3/t17-,19-,21+,22-,24+/m1/s1 |
InChI Key |
JIFPVGMUAPCSFJ-NZXWXYQFSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(C=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)OC)O)O)O |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=C(C=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)OC)O)O)O |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Properties
The target compound is an acetylated glycoside derivative that contains a flavonoid backbone with a methoxy group at the 7-position and a hydroxyl group at the 5-position of the chromone ring system. The glucose moiety is attached at the 6-position of the flavonoid, with an acetyl group at the 6"-position of the glucose unit. This structural arrangement presents specific challenges for synthesis, particularly regarding regioselectivity during glycosylation and acetylation steps.
Glycosylation Approaches
Chemical Glycosylation Methods
Chemical glycosylation represents one of the primary approaches for synthesizing flavonoid glycosides. This method typically involves the formation of a glycosidic bond between a protected sugar donor and a flavonoid acceptor.
Trichloroacetimidate Method
The trichloroacetimidate method has emerged as a powerful technique for glycosylation reactions, offering high stereoselectivity for β-glycoside formation.
Procedure:
Preparation of trichloroacetimidate sugar donor:
The protected glucose (1.0 eq) is dissolved in dichloromethane, followed by addition of trichloroacetonitrile (10.0 eq) and potassium carbonate (5.0 eq) at room temperature. The reaction mixture is stirred at room temperature for at least 12 hours and then filtered through celite. The filtrate is concentrated under vacuum at 40°C to give the crude trichloroacetimidate donor.Glycosylation reaction:
The flavonoid acceptor (1.0 eq) and trichloroacetimidate donor (1.2 eq) are dissolved in anhydrous dichloromethane under nitrogen atmosphere. The solution is cooled to -20°C, followed by the addition of a Lewis acid catalyst (typically BF3·Et2O or TMSOTf, 0.1 eq). The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. After completion, the reaction is quenched with triethylamine, and the product is purified by column chromatography.
This method is particularly useful for the synthesis of the target compound due to its ability to control the stereochemistry of the glycosidic bond.
Koenigs-Knorr Method
The Koenigs-Knorr method employs glycosyl halides, typically bromides or chlorides, as donors for glycosylation reactions.
Procedure:
Generation of glycosyl bromide:
Penta-O-acetyl-β-D-glucose (1.0 eq) is treated with HBr/acetic acid (33%, 3.0 eq) in dichloromethane at 0°C. The reaction mixture is allowed to warm to room temperature and stirred for 3 hours. The solution is then washed with cold saturated sodium bicarbonate solution, dried over Na2SO4, and concentrated to yield the glycosyl bromide.Glycosylation:
The glycosyl bromide (1.2 eq) and flavonoid acceptor (1.0 eq) are dissolved in anhydrous dichloromethane. Silver carbonate (2.0 eq) and molecular sieves (4Å) are added, and the mixture is stirred at room temperature for 6-8 hours protected from light. After filtration and concentration, the crude product is purified by column chromatography.
Automated Glycosylation
Automated glycan assembly using synthesizers such as the Glyconeer 2.1 offers a modern approach to synthesizing complex glycosides with high precision and reproducibility.
Procedure Overview:
- Preautomation phase: Loading the reaction vessel with functionalized polystyrene resin and appropriate building blocks
- Automation phase: Computer-controlled reaction cycles executing glycosylation
- Postautomation phase: Cleavage of resin-bound products, analysis, and purification
This method allows for precise control over the glycosylation process but requires specialized equipment and expertise.
Enzymatic and Biocatalytic Methods
Cell Culture-Based Glycosylation
Cultured cells of Eucalyptus perriniana have demonstrated efficacy in glycosylating flavonoid compounds, including structurally similar compounds like genistein and glycitein.
Procedure:
Cultured cells of E. perriniana (5 g) are suspended in 100 mL of MS liquid medium in a 300 mL flask. After preculturing on a rotary shaker (120 rpm) at 25°C for 3 days, the substrate flavonoid (100 μmol) dissolved in 300 μL of DMSO is administered to the flask. The cultures are incubated at 25°C on a rotary shaker (120 rpm) for 3-5 days. The cells and medium are separated by filtration, and the cells are extracted with methanol (300 mL) for 24 h. After filtration, the methanol fraction is concentrated and analyzed by HPLC.
This bioconversion method has successfully produced glycosylated products of similar flavonoids with yields ranging from 2-41% depending on the position of glycosylation.
Table 1. Glycosylation Yield of Flavonoids Using E. perriniana Cells
| Substrate | Product | Position of Glycosylation | Yield (%) |
|---|---|---|---|
| Genistein | Genistein 4'-O-β-glucoside | 4' | 5 |
| Genistein | Genistein 7-O-β-glucoside | 7 | 41 |
| Genistein | Genistein 7-O-β-gentiobioside | 7 | 3 |
| Glycitein | Glycitein 4'-O-β-glucoside | 4' | 7 |
| Glycitein | Glycitein 7-O-β-glucoside | 7 | 35 |
| Glycitein | Glycitein 7-O-β-gentiobioside | 7 | 2 |
Enzymatic Glycosylation Using Glycosyltransferases
Glycosyltransferases offer another biocatalytic approach for the regioselective glycosylation of flavonoids.
Procedure:
The flavonoid acceptor (5 mM) is dissolved in a buffer solution (50 mM Tris-HCl, pH 7.5) containing UDP-glucose (10 mM) and MgCl2 (10 mM). The glycosyltransferase enzyme (1-5 U/mL) is added, and the reaction mixture is incubated at 37°C for 24 hours. The reaction is terminated by adding methanol, and the product is isolated by preparative HPLC.
Acetylation Methods
Chemical Acetylation
Once the flavonoid glycoside has been synthesized, selective acetylation of the primary hydroxyl group at the 6"-position of the glucose unit can be achieved through several methods.
Regioselective Acetylation
Procedure:
The flavonoid glycoside (1.0 mmol) is dissolved in anhydrous pyridine (10 mL) and cooled to -20°C. Acetic anhydride (1.2 mmol) is added dropwise, and the mixture is stirred at this temperature for 2-3 hours. The reaction is quenched with methanol and concentrated under reduced pressure. The crude product is purified by column chromatography to obtain the 6"-O-acetyl derivative.
The regioselectivity of this reaction is based on the higher reactivity of the primary hydroxyl group compared to secondary hydroxyl groups.
Enzyme-Catalyzed Acetylation
Lipase-catalyzed acetylation offers a more selective approach for modifying the 6"-position of the glucose moiety.
Procedure:
The flavonoid glycoside (0.5 mmol) is dissolved in anhydrous THF (10 mL). Vinyl acetate (5.0 mmol) and lipase (Candida antarctica lipase B, 100 mg) are added, and the mixture is incubated at 45°C with gentle shaking for 24-48 hours. The enzyme is filtered off, and the filtrate is concentrated. The product is purified by column chromatography.
Protection-Deprotection Strategies
The synthesis of the target compound often requires elaborate protection-deprotection sequences to ensure selective functionalization of specific hydroxyl groups.
Hydroxyl Group Protection
Common Protection Groups:
- Benzyl ethers: Stable under basic and acidic conditions, removed by hydrogenolysis
- Acetyl groups: Acid and base labile, useful for temporary protection
- Silyl ethers: Variable stability depending on substituents, selectively cleaved by fluoride ions
Procedure for Benzyl Protection:
The flavonoid or sugar compound (1.0 eq) is dissolved in DMF. Benzyl bromide (1.2 eq per hydroxyl) and K2CO3 (2.0 eq per hydroxyl) are added, and the mixture is stirred at room temperature for 12-24 hours. After completion, the reaction mixture is diluted with ethyl acetate, washed with water and brine, dried over Na2SO4, and concentrated. The product is purified by column chromatography.
Selective Deprotection
Selective deprotection is critical for introducing the acetyl group at the desired position.
Procedure for Selective Deprotection of Primary TBS Groups:
The fully protected glycoside (1.0 mmol) is dissolved in THF (10 mL) and cooled to 0°C. A solution of acetic acid/THF/water (3:1:1, 5 mL) is added dropwise, and the mixture is stirred at 0°C for 4-6 hours. The reaction is quenched with saturated NaHCO3 solution, extracted with ethyl acetate, dried over Na2SO4, and concentrated. The selectively deprotected product is purified by column chromatography.
Complete Synthetic Route
Based on the available information and approaches described above, a potential synthetic route for the target compound is outlined below:
- Protection of hydroxyl groups of the flavonoid core
- Glycosylation using a properly protected glucose donor
- Selective deprotection of the 6"-position of the glucose unit
- Acetylation of the free 6"-hydroxyl group
- Global deprotection to obtain the target compound
Detailed Synthetic Procedure
Step 1: Protection of Flavonoid Core
The flavonoid (1.0 eq) is dissolved in DMF (10 mL/mmol). K2CO3 (4.0 eq) and benzyl bromide (4.0 eq) are added, and the mixture is stirred at room temperature for 24 hours. The reaction mixture is diluted with ethyl acetate, washed with water and brine, dried over Na2SO4, and concentrated. The protected flavonoid is purified by column chromatography.
Step 2: Glycosylation
The protected flavonoid (1.0 eq) and 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl trichloroacetimidate (1.5 eq) are dissolved in anhydrous CH2Cl2 under nitrogen. The mixture is cooled to -20°C, and TMSOTf (0.1 eq) is added. The reaction is allowed to warm to room temperature and stirred for 6 hours. After completion, the reaction is quenched with triethylamine, and the product is purified by column chromatography.
Step 3: Deacetylation
The glycosylated product (1.0 eq) is dissolved in MeOH/THF (1:1). K2CO3 (0.1 eq) is added, and the mixture is stirred at room temperature for 2 hours. The reaction is neutralized with Amberlite IR-120 (H+ form), filtered, and concentrated to yield the deacetylated product.
Step 4: Selective Acetylation
The deacetylated glycoside (1.0 eq) is dissolved in pyridine and cooled to -20°C. Acetic anhydride (1.2 eq) is added dropwise, and the mixture is stirred at this temperature for 3 hours. After completion, the reaction is quenched with methanol and concentrated. The product is purified by column chromatography to obtain the 6"-O-acetyl derivative.
Step 5: Deprotection
The protected 6"-O-acetyl glycoside (1.0 eq) is dissolved in MeOH/THF/H2O (5:5:1). Pd/C (10%, 0.1 eq w/w) is added, and the mixture is stirred under hydrogen atmosphere (balloon) at room temperature for 12 hours. After completion, the catalyst is filtered through Celite, and the filtrate is concentrated to yield the target compound.
Analytical Methods for Characterization
HPLC Analysis
HPLC analysis is essential for monitoring reaction progress and determining product purity.
Typical HPLC Conditions:
Column: YMC-Pack R&D ODS column (150 × 30 mm)
Mobile Phase: MeOH-H2O (9:11, v/v)
Detection: UV (280 nm)
Flow Rate: 1.0 mL/min
These conditions have been successfully employed for the analysis of similar acetylated flavonoid glycosides.
Spectroscopic Characterization
NMR Spectroscopy
NMR spectroscopy is critical for structural elucidation and confirmation of the successful preparation of the target compound.
Key NMR Signals for Structural Confirmation:
- Anomeric proton of glucose (typically δ 4.5-5.5 ppm)
- Acetyl methyl group (typically δ 2.0-2.2 ppm)
- Methoxy group (typically δ 3.7-3.9 ppm)
- Aromatic protons of the flavonoid core (typically δ 6.5-8.0 ppm)
Mass Spectrometry
Mass spectrometry provides confirmation of the molecular weight and fragmentation pattern of the target compound.
Expected MS Data:
- Molecular ion peak corresponding to the molecular formula
- Characteristic fragmentation patterns including loss of the acetyl group (-42) and loss of the sugar moiety
Challenges and Considerations
Stereochemical Control
Maintaining the correct stereochemistry at the anomeric center during glycosylation is crucial. The β-configuration is typically desired and can be achieved through neighboring group participation using 2-O-acyl protected glucose donors or through specific reaction conditions.
Regioselectivity
Controlling the position of glycosylation and acetylation requires careful selection of protection groups and reaction conditions. The use of enzymatic methods can offer superior regioselectivity compared to chemical methods.
Scale-up Considerations
When scaling up the synthesis, several factors must be considered:
- Solvent volumes and environmental impact
- Reaction times and temperatures
- Purification methods and yield optimization
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the chromenone moiety, converting it to a dihydro derivative.
Substitution: Substitution reactions can occur at the hydroxyl groups, where they can be replaced by other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) or alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce dihydro derivatives.
Scientific Research Applications
Chemistry
In chemistry, [(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxochromen-6-yl]oxyoxan-2-yl]methyl acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. Its multiple hydroxyl groups and chromenone moiety suggest potential antioxidant and anti-inflammatory properties.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its structure suggests it may interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, the compound can be used in the development of new materials and products, particularly those requiring specific chemical functionalities.
Mechanism of Action
The mechanism of action of [(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxochromen-6-yl]oxyoxan-2-yl]methyl acetate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds, while the chromenone moiety can participate in π-π interactions. These interactions can modulate the activity of specific pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Research Implications
- Synthesis Challenges : Glycosylation and acetylation steps (e.g., protecting group strategies in ) are critical for synthesizing Compound A and its analogs .
- Biological Potential: Structural parallels to hesperidin and picroside I suggest possible antioxidant or hepatoprotective roles, warranting in vitro validation.
- Stability : Acetyl groups may enhance metabolic stability, as seen in prodrugs like remogliflozin etabonate .
Biological Activity
The compound [(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxochromen-6-yl]oxyoxan-2-yl]methyl acetate is a complex organic molecule with potential biological activities. Its structure suggests a rich pharmacological profile due to the presence of multiple hydroxyl groups and a chromenone moiety, which are often associated with various therapeutic effects.
The molecular formula of the compound is with a molecular weight of 538.5 g/mol. The presence of trihydroxy and methoxy groups contributes to its solubility and reactivity in biological systems.
Antioxidant Activity
Research indicates that compounds with similar structural features exhibit significant antioxidant properties. The hydroxyl groups in this compound can donate electrons to free radicals, thereby neutralizing them and preventing oxidative stress in cells .
Antimicrobial Properties
Studies have shown that flavonoids and related compounds possess antimicrobial activity. The presence of the chromenone structure is particularly noted for its ability to inhibit the growth of various bacteria and fungi. This compound may demonstrate similar effects, making it a candidate for further investigation in antimicrobial applications .
Anti-inflammatory Effects
The biological activity of this compound may extend to anti-inflammatory properties. Compounds with hydroxyl groups are known to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX) . This could position the compound as a potential therapeutic agent for inflammatory diseases.
Study on Antioxidant Activity
A study evaluated the antioxidant potential of several flavonoids derived from natural sources. The results indicated that compounds with multiple hydroxyl groups exhibited higher radical scavenging activity compared to their counterparts with fewer hydroxyl groups. This supports the hypothesis that [(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxochromen-6-yl]oxyoxan-2-yl]methyl acetate may also possess strong antioxidant capabilities .
Study on Antimicrobial Activity
In another study focusing on antimicrobial properties, extracts containing similar chromenone derivatives showed significant inhibition against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The study highlighted the importance of structural features in determining the efficacy of these compounds against microbial strains .
Summary Table of Biological Activities
Q & A
Q. What strategies mitigate toxicity risks during preclinical development?
- Methodology :
- In Silico Toxicity Prediction : Use tools like ProTox-II or ADMETlab to flag hepatotoxicity or mutagenicity .
- In Vitro Cytotoxicity : Screen in HepG2 or HEK293 cells to establish safe dosing thresholds .
- Genotoxicity Testing : Perform Ames tests or comet assays to assess DNA damage potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
